3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid is a complex organic compound with a pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: A simpler analog with similar core structure but lacking the benzyloxycarbonyl group.
3-Aminopyrazine-2-carboxamide: Another related compound with potential antimicrobial properties.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its simpler analogs .
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)10-11(15-7-6-14-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,15,16,19) |
InChI Key |
VHBNDJSJDYCGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
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